

Technical Guide: 3-Morpholinophenylboronic Acid Hydrobromide[1][2]

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Compound of Interest

Compound Name: *3-Morpholinophenylboronic acid hydrobromide*

CAS No.: 2096329-71-2

Cat. No.: B2354729

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Executive Summary

3-Morpholinophenylboronic acid hydrobromide (CAS: 2096329-71-2) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] Distinguished by the presence of a morpholine moiety—a privileged pharmacophore in medicinal chemistry—this reagent is critical for introducing solubility and metabolic stability into drug candidates, particularly kinase inhibitors (e.g., PI3K/mTOR pathways).

This guide provides a rigorous technical analysis of the compound's physiochemical properties, a self-validating protocol for its application in catalysis, and expert insights into handling its hydrobromide salt form to maximize experimental reproducibility.[2]

Part 1: Structural Characterization & Physiochemical Properties[1][2]

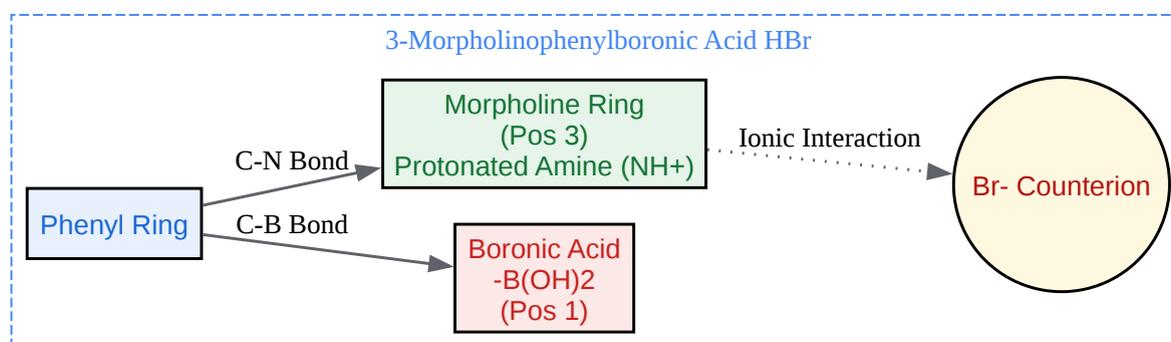
Chemical Identity

The hydrobromide salt form offers superior crystallinity and oxidative stability compared to the free amine/acid, retarding the formation of boroxines (anhydrides) and N-oxide degradation products during storage.

Property	Data
IUPAC Name	[3-(Morpholin-4-yl)phenyl]boronic acid hydrobromide
CAS Number	2096329-71-2 (HBr salt); 863377-22-4 (Free acid)
Molecular Formula	C ₁₀ H ₁₄ BNO ₃ [1][2][3][4] · HBr
Molecular Weight	287.95 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, MeOH, Water (warm); Insoluble in Hexanes, Et ₂ O
Acidity	Acidic in aqueous solution (due to HBr); requires neutralization in coupling

Structural Visualization

The following diagram illustrates the connectivity and the specific protonation site that characterizes the hydrobromide salt.



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Figure 1: Structural connectivity of the HBr salt.[1][2] The morpholine nitrogen is protonated, stabilizing the molecule against oxidation.

Part 2: Synthetic Utility & Mechanism[1][2]

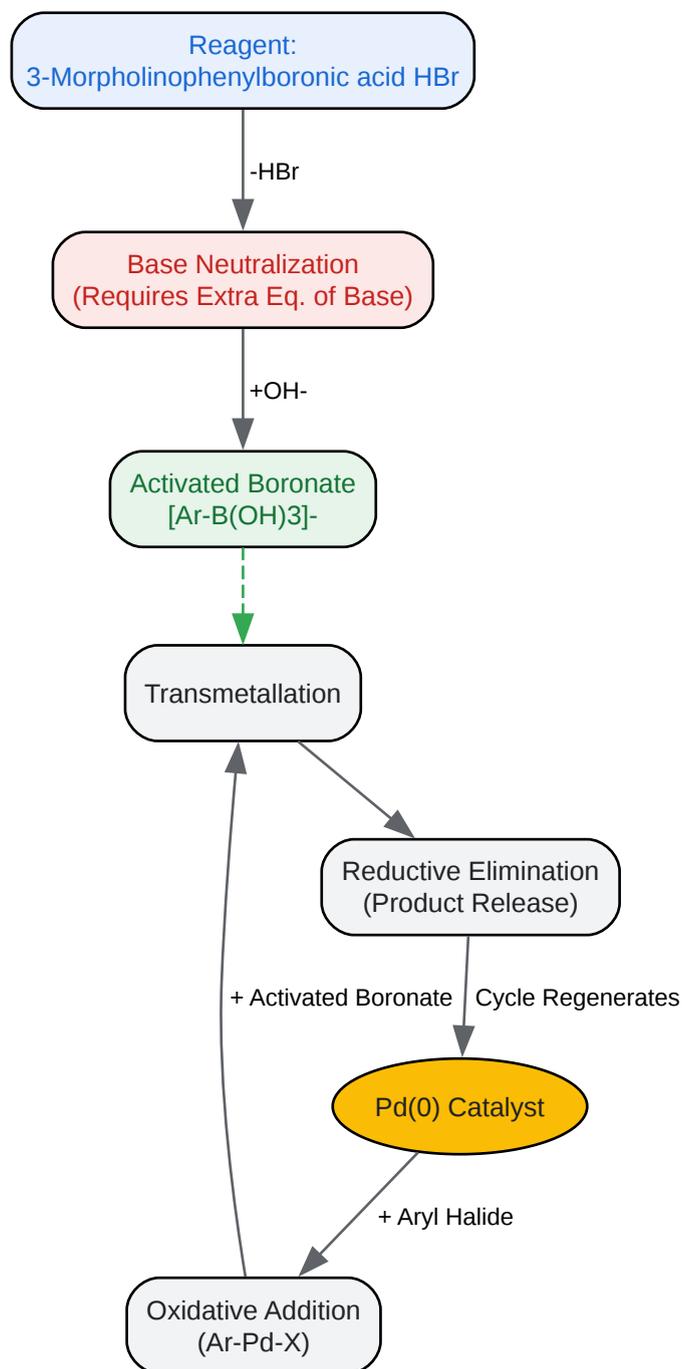
The Suzuki-Miyaura Application

The primary utility of this reagent is in Palladium-catalyzed C-C bond formation.[1][2][5][6] The morpholine group is often introduced late-stage to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lipophilic aryl halides.

Mechanism Specifics:

- Oxidative Addition: Pd(0) inserts into the aryl halide bond.[2][5][7]
- Activation (Critical Step for Salts): Unlike neutral boronic acids, the HBr salt must first be neutralized by the base to release the free boronic acid, which then forms the reactive boronate species $[\text{Ar-B}(\text{OH})_3]^-$.
- Transmetalation: Transfer of the aryl group to the Palladium center.[2]
- Reductive Elimination: Formation of the biaryl product.[2]

Mechanistic Workflow



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Figure 2: The catalytic cycle emphasizing the pre-neutralization requirement for the HBr salt form.

Part 3: Experimental Protocol (Self-Validating) Stoichiometry Adjustment (The "Pro-Tip")

A common failure mode when switching from free acid to HBr salt is under-basification.[1][2]

- Standard Suzuki: 2.0 equivalents of base (e.g., K_2CO_3).[2]
- HBr Salt Protocol: 3.0 to 3.5 equivalents of base.[2]
 - Reasoning: 1.0 eq is consumed immediately to neutralize the HBr; the remaining 2.0+ eq are required to activate the boronic acid for transmetallation.[2]

Step-by-Step Coupling Procedure

Target: Synthesis of 3-(3-morpholinophenyl)pyridine (Model Reaction).

- Preparation:
 - In a reaction vial, combine:
 - Aryl Halide (e.g., 3-bromopyridine): 1.0 mmol[1]
 - 3-Morpholinophenylboronic acid HBr: 1.2 mmol (345 mg)[1][2]
 - $Pd(dppf)Cl_2$ [1][2] · DCM: 0.03 mmol (3 mol%)[1][2]
 - Note: The HBr salt is hygroscopic; weigh quickly or use a glovebox if high precision is needed.[2]
- Solvent & Base Addition:
 - Add solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL).[2] Water is essential for the inorganic base solubility.
 - Add Base: K_2CO_3 (3.5 mmol, 483 mg).
 - Validation Check: Ensure the base amount accounts for the HBr neutralization.[2]
- Degassing:
 - Sparge the mixture with Nitrogen or Argon for 5 minutes.[2] Oxygen poisons the Pd(0) species.[2]

- Reaction:
 - Seal and heat to 90°C for 4–12 hours.
 - Monitoring: Check via LC-MS.[1][2] The boronic acid HBr salt typically appears as the free acid mass (MW 207) or the boronate ester if MeOH is used in LC.[2]
- Work-up:
 - Cool to Room Temperature.[2][8]
 - Dilute with EtOAc and wash with Water and Brine.[2]
 - Crucial: The product contains a basic morpholine.[2] Ensure the aqueous layer is not too acidic, or the product will protonate and remain in the water phase.[2] Keep pH > 9 during extraction.[2]

Part 4: Handling, Stability & Safety

Stability & Storage[1][2]

- Boroxine Equilibrium: Like all boronic acids, this compound can dehydrate to form a cyclic trimeric anhydride (boroxine).[2] This is reversible in aqueous basic conditions (during the Suzuki reaction).[2]
- HBr Advantage: The salt form suppresses the oxidation of the morpholine nitrogen, which can occur in the free amine form upon long-term air exposure.[2]
- Storage: Store at 2–8°C under inert gas (Argon). Desiccate to prevent caking.[2]

Safety Profile (GHS Classifications)

- Signal Word: Warning
- H315/H319: Causes skin and serious eye irritation (Acidic nature of HBr).[2]
- H335: May cause respiratory irritation.[2][3]

- Precaution: Do not breathe dust.[2] The HBr salt is corrosive to mucous membranes if inhaled.[2]

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